

5-Nonadecylresorcinol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Nonadecylresorcinol

Cat. No.: B162296

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This technical guide provides an in-depth overview of **5-Nonadecylresorcinol**, a member of the 5-alkylresorcinol class of phenolic lipids. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and experimental methodologies associated with this compound.

Chemical Structure and Properties

5-Nonadecylresorcinol is characterized by a resorcinol (1,3-dihydroxybenzene) ring substituted with a 19-carbon alkyl chain at the 5th position. This amphipathic structure, with a hydrophilic phenolic head and a long hydrophobic aliphatic tail, is fundamental to its physical and biological properties.

Chemical Structure:

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Table 1: Physicochemical Properties of **5-Nonadecylresorcinol**

Property	Value	Source/Method
IUPAC Name	5-nonadecylbenzene-1,3-diol	---
Molecular Formula	C ₂₅ H ₄₄ O ₂	Calculated
Molecular Weight	376.62 g/mol	Calculated
CAS Number	Not available	---
Appearance	Likely a white to off-white solid	Inferred from other 5-alkylresorcinols[1][2]
Melting Point	>75°C (with decomposition) (estimated)	Inferred from 5-pentadecylresorcinol[1][2]
Solubility	Slightly soluble in DMSO and Methanol	Inferred from 5-pentadecylresorcinol[1][2]
Hygroscopicity	Hygroscopic	Inferred from 5-pentadecylresorcinol[1][2]

Note: Some properties are estimated based on data for the closely related 5-pentadecylresorcinol due to the limited availability of specific data for the 5-nonadecyl homolog.

Biological Activities and Signaling Pathways

5-Alkylresorcinols (ARs), including the C19 homolog, are known to exhibit a wide range of biological activities. They are predominantly found in the bran fraction of cereals like wheat and rye.[3][4] The biological effects of ARs are influenced by the length of their alkyl chain.

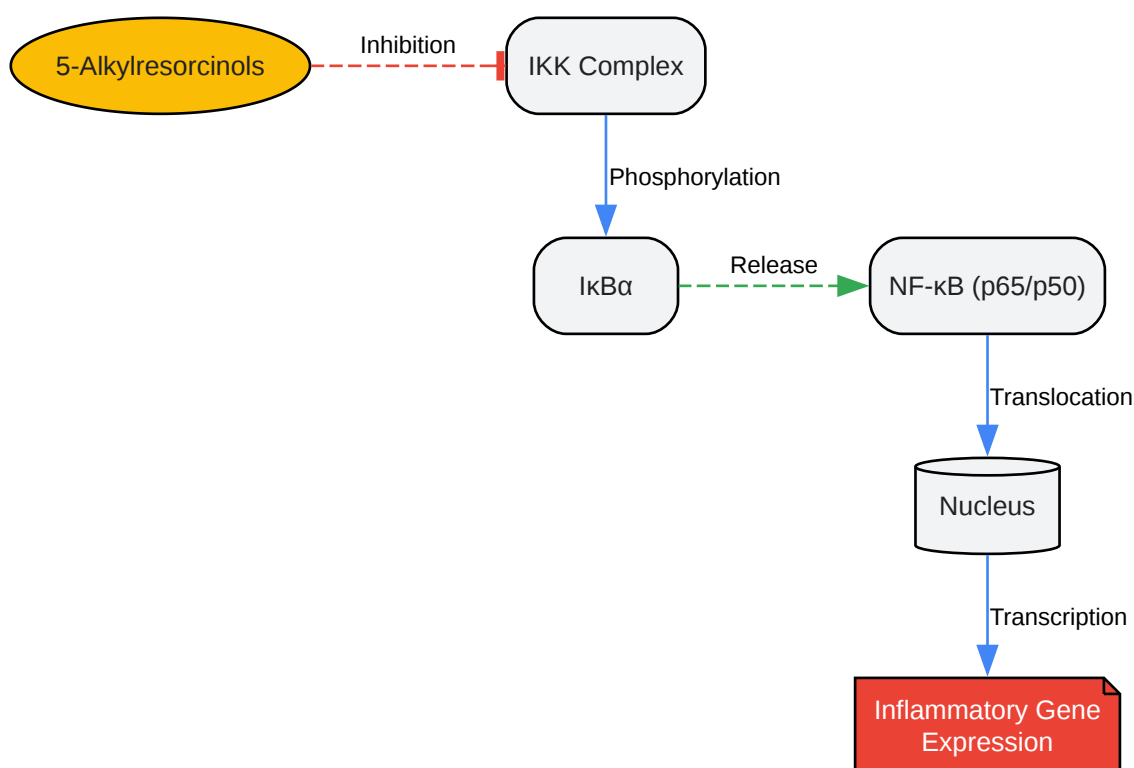
Summary of Known Biological Activities:

- **Anticancer Activity:** ARs have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines, including human colon cancer cells.[3][5] The length of the alkyl chain can influence the potency of this activity.[3]
- **Antioxidant Properties:** 5-n-Alkylresorcinols, including a range of homologues from C15 to C23, have been shown to protect against oxidative DNA damage in human colon cancer cells.[6]

- **Anti-inflammatory Effects:** As a class of phenolic compounds, ARs are suggested to possess anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.[7]
- **Antimicrobial and Antiparasitic Activities:** Various ARs have been reported to have inhibitory effects against bacteria and parasites.[7]
- **Modulation of Gut Microbiota:** Emerging research suggests that ARs can influence the composition and metabolic activity of the gut microbiota.[7]

Potential Signaling Pathways:

While specific signaling pathways for **5-Nonadecylresorcinol** have not been fully elucidated, the activities of related phenolic compounds suggest potential involvement in key cellular signaling cascades. A generalized potential pathway is the modulation of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation and cell survival.



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Caption: Generalized NF- κ B signaling pathway potentially modulated by 5-Alkylresorcinols.

Experimental Protocols

This section details common methodologies for the extraction, identification, and biological evaluation of **5-Nonadecylresorcinol** and other 5-alkylresorcinols from natural sources, particularly wheat bran.

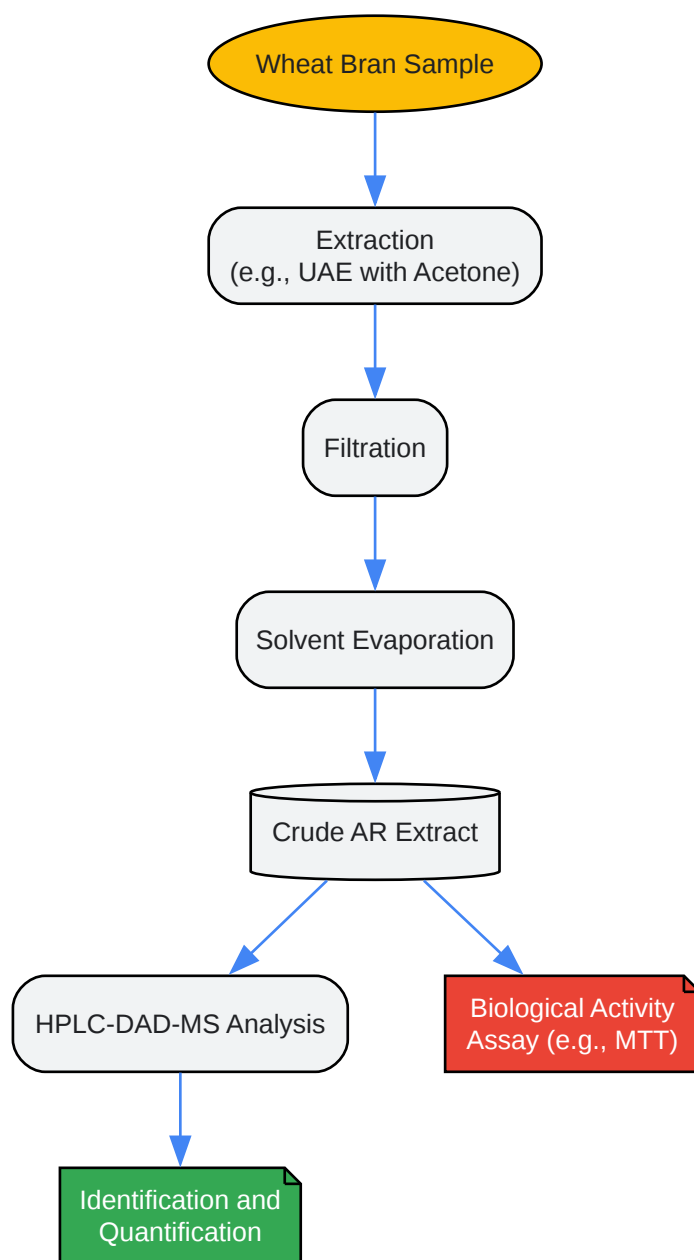
Extraction of 5-Alkylresorcinols from Wheat Bran

Several methods can be employed for the extraction of ARs. The choice of method can influence the yield and profile of the extracted homologs.^{[8][9]}

Table 2: Comparison of Extraction Methods for 5-Alkylresorcinols

Method	Solvent(s)	Key Parameters	Advantages	Disadvantages
Soxhlet Extraction	Acetone, Hexane, Methanol	Continuous extraction over several hours.	High extraction efficiency.	Time-consuming, requires larger solvent volumes.
Ultrasound-Assisted Extraction (UAE)	Acetone	Sonication for 10-20 minutes.	Rapid, lower solvent consumption.	May require optimization of sonication parameters.
Overnight Solvent-Assisted Maceration (OSAM)	Acetone	Static extraction at room temperature overnight.	Simple, requires minimal equipment.	Potentially lower efficiency than other methods.

A representative workflow for the extraction and analysis of 5-alkylresorcinols is depicted below.



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Caption: General workflow for extraction and analysis of 5-Alkylresorcinols.

Analytical Methods

High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS): This is a powerful technique for the separation, identification, and quantification of individual AR homologs.[8][9]

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid) is common.
- Detection: DAD is used for initial detection based on the characteristic UV absorbance of the resorcinol ring. MS (in negative ion mode) provides mass-to-charge ratio information for definitive identification of homologs based on their molecular weight.[8][9]

Quantitative Nuclear Magnetic Resonance (^1H qNMR): This method offers a rapid approach for the quantification of total AR content in extracts.[10]

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d_6) is used to dissolve the extract.
- Procedure: The sample is directly analyzed by NMR, and the total AR content is determined by integrating the characteristic signals of the resorcinol protons.

Biological Activity Assays

MTT Assay for Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like **5-Nonadecylresorcinol** on cancer cell lines.

- Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells.
- General Protocol:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of the 5-alkylresorcinol extract or pure compound for a specified period (e.g., 24, 48, or 72 hours).
 - Add MTT solution to each well and incubate for a few hours.
 - Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control.

Synthesis

The synthesis of 5-substituted resorcinols can be achieved through various organic chemistry routes. A general approach involves the reaction of a protected 3,5-dimethoxybenzyl intermediate with an appropriate aldehyde, followed by dehydroxylation and demethylation steps.[11] The synthesis of **5-Nonadecylresorcinol** would require nonadecanal as a starting material in such a reaction sequence.

Enzymatic synthesis using type III polyketide synthases (PKSs) represents a biosynthetic route for the production of alkylresorcinols.[12] These enzymes catalyze the condensation of an acyl-CoA starter unit with malonyl-CoA extender units to form the polyketide backbone, which is then cyclized to the resorcinolic ring.[13]

Conclusion

5-Nonadecylresorcinol, as a prominent member of the long-chain 5-alkylresorcinol family, presents a compelling subject for further research in the fields of nutrition, pharmacology, and drug discovery. Its presence in whole grains and its diverse biological activities, particularly its anticancer and antioxidant properties, underscore its potential as a bioactive compound. The experimental protocols outlined in this guide provide a foundation for researchers to explore the properties and applications of this and related molecules. Further investigation into its specific mechanisms of action and signaling pathways is warranted to fully understand its therapeutic potential.

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